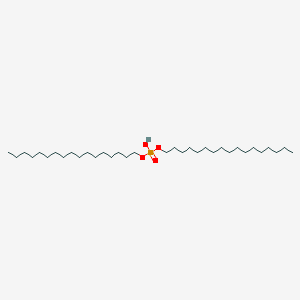
Diheptadecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diheptadecyl phosphate is an organic compound with the molecular formula C34H71O4P. It is a type of phospholipid, which is a class of lipids that are a major component of all cell membranes. This compound is characterized by its long hydrocarbon chains and a phosphate group, making it amphiphilic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diheptadecyl phosphate can be synthesized through the esterification of heptadecanol with phosphoric acid. The reaction typically involves heating heptadecanol with phosphoric acid in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 100-150°C and continuous stirring to ensure complete esterification.
Industrial Production Methods
In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The process involves the use of large reactors where heptadecanol and phosphoric acid are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diheptadecyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water, leading to the formation of heptadecanol and phosphoric acid.
Oxidation: The hydrocarbon chains can undergo oxidation reactions, leading to the formation of carboxylic acids.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Heptadecanol and phosphoric acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted phosphates depending on the reagents used.
Scientific Research Applications
Diheptadecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the behavior of phospholipids in various chemical reactions.
Biology: Employed in the formation of artificial membranes for studying membrane dynamics and interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
Diheptadecyl phosphate exerts its effects primarily through its amphiphilic properties. The long hydrocarbon chains interact with hydrophobic environments, while the phosphate group interacts with hydrophilic environments. This dual interaction allows this compound to form micelles and bilayers, which are essential for its role in membrane formation and stabilization. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Dihexadecyl phosphate: Similar in structure but with shorter hydrocarbon chains.
Dicetyl phosphate: Another similar compound with slightly different hydrocarbon chain lengths.
Uniqueness
Diheptadecyl phosphate is unique due to its longer hydrocarbon chains, which provide distinct physical and chemical properties compared to other similar compounds. The longer chains result in higher melting points and different interactions with other molecules, making it suitable for specific applications where other phospholipids may not be as effective.
Properties
CAS No. |
146692-60-6 |
|---|---|
Molecular Formula |
C34H71O4P |
Molecular Weight |
574.9 g/mol |
IUPAC Name |
diheptadecyl hydrogen phosphate |
InChI |
InChI=1S/C34H71O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-39(35,36)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,35,36) |
InChI Key |
WOMBBIBNYSUCCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















